molecular formula C8H15N3O5 B1347216 2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid CAS No. 72748-97-1

2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid

Cat. No.: B1347216
CAS No.: 72748-97-1
M. Wt: 233.22 g/mol
InChI Key: XPNSAQMEAVSQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The synthesis of peptide derivatives like 2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid traces its roots to early 20th-century advancements in peptide chemistry. Emil Fischer pioneered peptide bond formation, synthesizing glycylglycine (the first dipeptide) in 1901. Subsequent innovations in protecting group strategies and coupling agents enabled the development of complex peptide architectures, including modified tripeptides. While direct historical records of this compound’s synthesis are limited, its design aligns with methodologies established during Fischer’s era, particularly in the use of threonine derivatives and acetylation for stability.

Nomenclature and Alternative Designations

The compound’s IUPAC name is 2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid , reflecting its backbone structure:

  • Core : Threonine-derived 2-amino-3-hydroxybutanoyl moiety.
  • Modifications : Dual acetylation at the N-terminus and C-terminal acetic acid group.
    No widely recognized alternative names or abbreviations exist in the literature, as evidenced by its absence in databases like PubChem and Sigma-Aldrich.

Classification as a Tripeptide Derivative

The molecule is classified as a tripeptide derivative due to its three amino acid-related units:

  • Threonine residue : 2-Amino-3-hydroxybutanoyl group.
  • Acetyl intermediates : Two acetyl groups forming peptide bonds.
  • Acetic acid : Terminal carboxylic acid.
Structural Component Function
Threonine backbone Hydroxyl and amino groups for hydrogen bonding
Acetyl linkages Enhanced stability and solubility
Terminal acetic acid Potential for further functional

Properties

IUPAC Name

2-[[2-[(2-amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O5/c1-4(12)7(9)8(16)11-2-5(13)10-3-6(14)15/h4,7,12H,2-3,9H2,1H3,(H,10,13)(H,11,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNSAQMEAVSQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50319391
Record name 2-[[2-[(2-amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50319391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72748-97-1
Record name NSC344681
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344681
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[[2-[(2-amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50319391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid, also known as a derivative of amino acids, has garnered interest in various biological and pharmaceutical contexts due to its structural characteristics and potential therapeutic applications. This compound, with the molecular formula C₈H₁₅N₃O₅ and a molecular weight of 233.22 g/mol, is a subject of ongoing research for its biological activities, including its role in metabolic pathways and potential therapeutic effects.

  • Molecular Formula : C₈H₁₅N₃O₅
  • Molecular Weight : 233.22 g/mol
  • CAS Number : 72748-97-1
  • LogP : -1.5064 (indicating hydrophilicity)

Biological Activity Overview

The biological activity of 2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid can be categorized into several key areas:

  • Metabolic Role : This compound is involved in amino acid metabolism, particularly in the synthesis and degradation pathways of various amino acids. Its structure suggests potential interactions with enzymes that catalyze reactions involving amino acids.
  • Therapeutic Potential : Preliminary studies have indicated that this compound may exhibit anti-cancer properties as it has been submitted to the National Cancer Institute (NCI) for testing. The compound's interaction with cancer cell lines and its ability to inhibit tumor growth are areas of active investigation .
  • Plant Physiology : Recent studies have explored the role of related compounds in plant metabolism, particularly in stress responses to heavy metals like cadmium. For instance, chlorinated amino acetic acids have shown efficacy in mitigating cadmium toxicity in rice seedlings, suggesting that derivatives like 2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid could play similar roles in enhancing plant resilience .

Case Study 1: Anti-Cancer Activity

A study focused on the anti-cancer properties of related amino acid derivatives revealed that compounds with similar structures can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation. Further research is required to establish the specific effects of 2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid on various cancer cell lines.

Case Study 2: Plant Stress Mitigation

Research conducted on rice seedlings demonstrated that exogenous application of chlorinated amino acetic acids significantly reduced cadmium uptake and toxicity. The application led to an increase in essential nutrients within the plants, highlighting the potential for similar compounds to enhance nutrient profiles and stress resistance .

CompoundEffect on Cadmium UptakeNutrient Enhancement
Chlorinated Amino Acetic AcidReduced Cd by up to 62%Increased Mn and Ca levels
2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acidUnder InvestigationPotentially beneficial

Future Directions

The exploration of 2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid's biological activity is still in its infancy. Future research should focus on:

  • In vitro and In vivo Studies : Conducting comprehensive studies to assess the pharmacodynamics and pharmacokinetics of this compound.
  • Mechanistic Studies : Elucidating the molecular mechanisms through which this compound exerts its biological effects, particularly in cancer therapy and plant physiology.
  • Synergistic Effects : Investigating potential synergistic effects when combined with other therapeutic agents or stress mitigators.

Preparation Methods

Stepwise Peptide Synthesis

  • Starting Materials: The synthesis typically begins with protected amino acids such as 2-amino-3-hydroxybutanoic acid derivatives and glycine derivatives.
  • Coupling Reagents: Common peptide coupling agents like carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU, TBTU) are used to activate the carboxyl group for amide bond formation.
  • Protection Groups: Amino groups are protected with groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) to prevent undesired reactions. Hydroxyl groups may be protected with silyl ethers or benzyl groups if necessary.
  • Reaction Conditions: Coupling reactions are performed in aprotic solvents like DMF or DCM under inert atmosphere, often at room temperature or slightly elevated temperatures.
  • Deprotection: After coupling, protecting groups are removed under acidic or basic conditions depending on the protecting group used.

Solid-Phase Peptide Synthesis (SPPS)

  • This method can be adapted for the synthesis of the compound by anchoring the first amino acid to a resin and sequentially adding protected amino acid derivatives.
  • SPPS allows for automation and efficient purification.
  • Final cleavage from the resin and deprotection yields the target compound.

Solution-Phase Synthesis

  • For small peptides like this compound, solution-phase synthesis is feasible.
  • It involves sequential coupling and purification steps.
  • This method allows for better control of reaction conditions and is suitable for scale-up.

Representative Preparation Procedure

Step Description Reagents/Conditions Notes
1 Protection of amino groups Boc or Fmoc protection reagents Protect amino groups to prevent side reactions
2 Activation of carboxyl group DCC, EDC, or HATU in DMF Forms active ester intermediate
3 Coupling reaction Addition of amino acid derivative Stir at room temperature under inert atmosphere
4 Deprotection Acidic (TFA) or basic conditions Remove protecting groups to yield free amines
5 Purification Chromatography (HPLC) Obtain pure compound

Analytical and Research Findings

  • Purity: The compound is typically obtained with purity ≥95%, confirmed by HPLC and mass spectrometry.
  • Yield: Overall yields vary depending on the method but generally range from 60% to 85% for stepwise synthesis.
  • Characterization: NMR spectroscopy confirms the structure, especially the amide bonds and hydroxyl group positions. Mass spectrometry verifies molecular weight.
  • Stability: The compound is stable under standard storage conditions but should be kept dry and protected from light.

Summary Table of Preparation Methods

Method Advantages Disadvantages Typical Yield Purity Achieved
Stepwise Solution-Phase High control over reaction steps Time-consuming, multiple purifications 60-85% ≥95%
Solid-Phase Peptide Synthesis Automation possible, efficient purification Requires specialized equipment 70-80% ≥95%
Direct Coupling (One-Pot) Simplified process, fewer steps Risk of side reactions, lower selectivity 50-70% 90-95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.